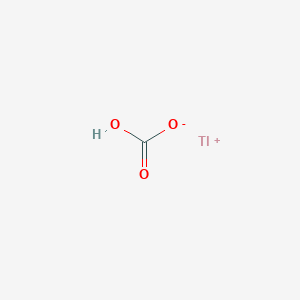

hydrogen carbonate;thallium(1+)

Description

Contextualization of Thallium(I) as a Unique Monovalent Cation in Inorganic Chemistry

Thallium, with the symbol Tl and atomic number 81, is a post-transition metal that exhibits two primary oxidation states: +1 and +3. wikipedia.orgnih.gov The thallium(I) cation (Tl⁺) is particularly noteworthy in inorganic chemistry due to a combination of unique properties. With an electron configuration of [Xe]4f¹⁴5d¹⁰6s², the two 6s electrons are relatively inert, a phenomenon known as the "inert pair effect." This effect stabilizes the +1 oxidation state, making Tl⁺ a prominent species in thallium chemistry. wikipedia.org

The Tl⁺ cation is a soft Lewis acid with a large ionic radius, often compared to that of alkali metal ions like potassium (K⁺) and rubidium (Rb⁺), as well as the silver ion (Ag⁺). wikipedia.orgwikipedia.org This similarity in size allows Tl⁺ to substitute for K⁺ in some biological systems, a fact that has been utilized in studying potassium ion channels. youtube.com However, unlike the alkali metals, the Tl⁺ ion possesses a stereochemically active lone pair of electrons. This lone pair can influence the coordination geometry of thallium(I) compounds, leading to distorted and often unpredictable structures. acs.orgnih.gov This non-standard coordination behavior, which can result in a wide range of coordination numbers, sets thallium(I) apart from the more symmetrically coordinating alkali metal cations. acs.orgnih.gov

The unique electronic structure of Tl⁺ also gives rise to "thallophilic" interactions, which are weak attractive forces between thallium ions. While not as strong as the analogous aurophilic interactions in gold chemistry, these contacts can play a role in the solid-state structures of thallium(I) compounds. nih.gov

| Cation | Ionic Radius (pm) |

|---|---|

| Tl⁺ | 150 |

| K⁺ | 138 |

| Rb⁺ | 152 |

| Ag⁺ | 115 |

Significance of Carbonate and Hydrogen Carbonate Anions in Environmental and Solution Chemistry

The carbonate (CO₃²⁻) and hydrogen carbonate (HCO₃⁻, also known as bicarbonate) anions are fundamental species in various chemical and environmental processes. They are the primary components of the dissolved inorganic carbon in most natural waters and play a crucial role in the global carbon cycle. wikipedia.org The equilibrium between carbonate and hydrogen carbonate is a key factor in controlling the pH of natural water systems, acting as a natural buffer. wikipedia.org

In solution chemistry, the hydrogen carbonate ion is amphiprotic, meaning it can act as both a Brønsted-Lowry acid (donating a proton to form carbonate) and a base (accepting a proton to form carbonic acid, H₂CO₃). This property is central to its buffering capacity. The geometry of the hydrogen carbonate ion is trigonal planar around the central carbon atom.

Overview of Current Research Landscape on Thallium(I) Compounds and Coordination Chemistry (excluding biological/toxicological focus)

Current research on thallium(I) compounds, beyond their toxicological aspects, is vibrant and focuses on leveraging the unique properties of the Tl⁺ ion to create novel materials with interesting structural and physical properties. A significant area of investigation is the synthesis and characterization of thallium(I) coordination polymers. These are extended structures where Tl⁺ ions are linked by organic or inorganic ligands. The flexible coordination sphere and the influence of the lone pair of the Tl⁺ ion can lead to complex and often unprecedented architectures. researchgate.netbohrium.com

Researchers have explored the use of various ligands to coordinate with thallium(I), including those with oxygen and sulfur donor atoms. For example, thallium(I) complexes with functionalized benzoate (B1203000) ligands have been shown to exhibit pronounced stereoactivity of the lone pair and metal-phenyl π-bonding. deepdyve.com Similarly, studies on thallium(I) tropolonates have revealed interesting structural diversity and the formation of intermolecular Tl···O contacts. mdpi.com The use of thallium(I) salts as precursors for the synthesis of other metal complexes and nanomaterials is another active area of research. nih.govresearchgate.net For instance, thallium(I) fluoride (B91410) has been used as a reagent in the synthesis of iron(II) scorpionate complexes. acs.org

Rationale for Dedicated Academic Inquiry into Thallium(I) Hydrogen Carbonate Systems

A dedicated academic inquiry into the thallium(I) hydrogen carbonate system is warranted for several reasons. Firstly, while thallium(I) carbonate (Tl₂CO₃) is a known and commercially available compound, there is a conspicuous lack of information on the existence and stability of solid thallium(I) hydrogen carbonate (TlHCO₃). kiddle.cowikipedia.org Thallium(I) carbonate is synthesized by reacting thallium(I) hydroxide (B78521) or thallium(I) oxide with carbon dioxide. kiddle.cowebqc.org It is plausible that, similar to other alkali metal carbonates, passing excess carbon dioxide through an aqueous solution of thallium(I) carbonate could lead to the formation of thallium(I) hydrogen carbonate in solution. However, the isolation and characterization of solid TlHCO₃ remain an open area of investigation.

The potential for novel structural chemistry provides a strong impetus for this research. The combination of the large, polarizable Tl⁺ cation with its stereochemically active lone pair and the hydrogen carbonate anion, which can act as a bridging ligand and participate in hydrogen bonding, could lead to the formation of unique one-, two-, or three-dimensional coordination polymers. The structural intricacies of such a compound could offer new insights into the coordination chemistry of thallium(I).

Furthermore, understanding the fundamental properties of the thallium(I) hydrogen carbonate system, including its thermal stability and solubility, would be of significant academic interest. The thermal stability of alkali metal bicarbonates generally increases down the group, with lithium bicarbonate being unstable. quora.com Investigating where thallium(I) hydrogen carbonate fits within this trend would provide valuable data for understanding periodic trends in group 13.

Structure

3D Structure of Parent

Properties

CAS No. |

65975-01-1 |

|---|---|

Molecular Formula |

CHO3Tl |

Molecular Weight |

265.40 g/mol |

IUPAC Name |

hydrogen carbonate;thallium(1+) |

InChI |

InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

InChI Key |

WEPAFRZQNHIYDM-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(O)[O-].[Tl+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Thallium I Hydrogen Carbonate

Direct Synthesis Approaches from Thallium(I) Precursors and Bicarbonate Sources

Direct synthesis routes involve the reaction of a soluble thallium(I) salt with a source of bicarbonate ions. The most plausible methods are conducted in aqueous systems where the equilibrium between carbonate and bicarbonate can be carefully controlled.

The primary method for generating thallium(I) hydrogen carbonate in solution is through the controlled carbonation of an aqueous thallium(I) hydroxide (B78521) (TlOH) solution. Thallium(I) hydroxide is a soluble strong base, which makes it an ideal precursor. The process involves bubbling carbon dioxide (CO₂) gas, which dissolves to form carbonic acid (H₂CO₃), through the TlOH solution.

The reaction proceeds in two stages:

Initially, the strong base reacts with carbonic acid to form the carbonate salt, thallium(I) carbonate (Tl₂CO₃). wikipedia.org 2 TlOH(aq) + CO₂(g) → Tl₂CO₃(aq) + H₂O(l)

Upon introduction of excess carbon dioxide, the dissolved thallium(I) carbonate reacts with additional carbonic acid to form the soluble thallium(I) hydrogen carbonate. adichemistry.com Tl₂CO₃(aq) + H₂O(l) + CO₂(g) ⇌ 2 TlHCO₃(aq)

This equilibrium is the cornerstone of thallium(I) hydrogen carbonate synthesis. Achieving a solution where TlHCO₃ is the predominant species requires careful manipulation of reaction conditions, primarily pH. Because thallium(I) carbonate is itself soluble in water, the isolation of a pure, solid TlHCO₃ precipitate from this system is challenging and not described in detail in existing literature. wikipedia.orgnih.gov

Solid-state reactions are generally considered inapplicable for the synthesis of hydrogen carbonate salts. These methods typically require high temperatures to overcome the kinetic barriers of diffusion in the solid phase. Such conditions would cause the immediate decomposition of the thermally sensitive hydrogen carbonate anion (HCO₃⁻) into carbonate (CO₃²⁻), water (H₂O), and carbon dioxide (CO₂). Therefore, this pathway is not a viable route for preparing thallium(I) hydrogen carbonate.

Indirect Synthesis and Formation Pathways in Multi-Component Systems

Thallium(I) hydrogen carbonate can be formed indirectly in any aqueous system containing soluble thallium(I) ions and a carbonate/bicarbonate buffer system. For instance, in environmental or geochemical contexts where thallium may be present as a contaminant, its speciation will be influenced by the pH and alkalinity of the water. In waters with a pH in the range of approximately 6.4 to 10.3, the bicarbonate ion is the dominant carbonate species. multiscreensite.comhercowater.com Consequently, any soluble thallium(I) would exist in equilibrium with thallium(I) hydrogen carbonate.

Another indirect pathway involves the acidification of a thallium(I) carbonate solution. By adding a mild acid, or more appropriately, by saturating the solution with carbon dioxide to form carbonic acid, the carbonate ions are protonated to form bicarbonate ions, shifting the equilibrium towards TlHCO₃. worldoceanreview.com

Tl₂CO₃(aq) + H₂CO₃(aq) ⇌ 2 TlHCO₃(aq)

Influence of Reaction Parameters on Synthesis Yield and Purity

The successful formation of a solution rich in thallium(I) hydrogen carbonate, and any potential for its isolation, is critically dependent on precise control of key reaction parameters.

The pH of the aqueous solution is the single most important factor determining the relative concentrations of carbonate and bicarbonate ions. multiscreensite.com The carbonate system is governed by the following equilibria:

CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq) H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) (pKa₁ ≈ 6.35) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) (pKa₂ ≈ 10.33)

To favor the formation of thallium(I) hydrogen carbonate (TlHCO₃) over thallium(I) carbonate (Tl₂CO₃), the pH of the solution must be maintained within the range where the bicarbonate ion (HCO₃⁻) is the predominant species. This corresponds to a pH value between pKa₁ and pKa₂.

The table below illustrates the relationship between pH and the dominant carbonate species, which directly impacts the targeted synthesis.

| pH Range | Dominant Carbon Species | Favored Thallium(I) Salt in Solution | Synthesis Condition for TlHCO₃ |

| < 6.35 | Carbonic Acid (H₂CO₃) | Thallium(I) ions | Unfavorable |

| 6.35 - 10.33 | Bicarbonate (HCO₃⁻) | Thallium(I) Hydrogen Carbonate (TlHCO₃) | Optimal |

| > 10.33 | Carbonate (CO₃²⁻) | Thallium(I) Carbonate (Tl₂CO₃) | Unfavorable |

This interactive table demonstrates how adjusting the pH is crucial for controlling the synthesis. To maximize the concentration of TlHCO₃, the synthesis should be conducted by carefully adding CO₂ to a TlOH solution to bring the final pH into the 6.4 to 8.3 range, avoiding an excess of either reactant.

Temperature and pressure also influence the synthesis, primarily by affecting the solubility of carbon dioxide in water, which is the source of the carbonic acid needed to form the bicarbonate.

Temperature : The dissolution of CO₂ in water is an exothermic process. Therefore, according to Le Châtelier's principle, lower temperatures favor increased CO₂ solubility. This leads to a higher concentration of carbonic acid, which in turn shifts the equilibrium towards the formation of thallium(I) hydrogen carbonate. Conversely, increasing the temperature will drive CO₂ out of the solution, raising the pH and favoring the formation of the more stable thallium(I) carbonate.

Pressure : According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. Increasing the partial pressure of CO₂ above the aqueous solution will increase the concentration of dissolved CO₂, and thus carbonic acid. This increased acidity will promote the conversion of thallium(I) carbonate to thallium(I) hydrogen carbonate.

The following table summarizes these effects:

| Parameter | Effect on CO₂ Solubility | Impact on TlHCO₃ Formation |

| Increase Temperature | Decreases | Unfavorable |

| Decrease Temperature | Increases | Favorable |

| Increase Pressure (of CO₂) | Increases | Favorable |

| Decrease Pressure (of CO₂) | Decreases | Unfavorable |

This interactive table highlights the optimal physical conditions for the synthesis. High yields of dissolved TlHCO₃ are favored by low temperatures and high CO₂ pressures.

Scale-Up Considerations for Laboratory and Industrial Synthesis

Scaling up the synthesis of thallium compounds, including the carbonate, presents significant challenges, primarily related to the sourcing of thallium and the extreme toxicity of its compounds. inchem.org There is no evidence of large-scale industrial production of thallium(I) hydrogen carbonate; production is focused on other thallium salts for specialized applications in electronics and optics. chemimpex.com

The global production of thallium is limited, estimated at around 10 metric tonnes annually. wikipedia.orgusgs.gov It is not mined as a primary product but is recovered as a byproduct from flue dust and residues generated during the smelting of heavy metal sulfide (B99878) ores, such as those of copper, lead, and zinc. wikipedia.orgnih.govamazonaws.com This dependency on other mining operations is a primary constraint on its availability.

Key considerations for scaling up synthesis from the laboratory to an industrial setting are outlined in the table below.

Table 2: Scale-Up Considerations for Thallium(I) Carbonate/Hydrogen Carbonate Synthesis

| Factor | Laboratory Scale | Industrial/Pilot Scale Considerations |

|---|---|---|

| Raw Material Sourcing | High-purity thallium metal or salts are purchased from chemical suppliers. researchgate.net | Thallium must be extracted from smelter flue dust or residues. nih.govamazonaws.com This requires extensive pre-processing, including leaching and purification, before use in synthesis. The supply chain is limited and not robust. |

| Reaction Vessel | Glassware (beakers, flasks) is sufficient. | Requires corrosion-resistant reactors capable of handling toxic and potentially abrasive slurries. |

| Process Control | Manual addition of reagents, temperature control with heating mantles. | Automated systems are necessary for controlling the flow rate of CO₂ gas, maintaining temperature, and monitoring pH to manage the carbonate/hydrogen carbonate equilibrium. |

| Product Isolation | Filtration or crystallization from a small volume, followed by drying in a fume hood or desiccator. | Requires enclosed, automated filtration and drying systems to prevent the release of highly toxic dust. Management of toxic wastewater and solid byproducts is a critical environmental and safety concern. |

| Safety | Performed within a high-efficiency fume hood with personal protective equipment (gloves, lab coat, eye protection). | Requires isolated processing areas with specialized ventilation and air filtration. Workers need extensive training and may require supplied-air respirators. Continuous environmental and personnel monitoring for thallium exposure is essential. |

Given that the United States ceased domestic production of thallium in 1981 and now relies on imports and reserves, any large-scale synthesis is unlikely. usgs.govnih.gov The primary applications are in niche sectors like semiconductors and medical isotopes, which consume relatively small quantities of the element. usgs.govamazonaws.com

Solid State Structural Elucidation and Advanced Characterization of Thallium I Hydrogen Carbonate

Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, detailed information about the unit cell dimensions, space group, and atomic coordinates can be obtained.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a compound's three-dimensional structure. For thallium(I) hydrogen carbonate, this technique would determine the precise locations of the thallium(I) cations and the hydrogen carbonate anions within the crystal lattice.

Key structural details that would be elucidated include:

The coordination environment of the Tl⁺ ion, including Tl-O bond distances and coordination number.

The geometry of the HCO₃⁻ anion, including C-O and O-H bond lengths and angles.

As of the latest literature review, a complete single-crystal structure determination for thallium(I) hydrogen carbonate has not been published.

Interactive Table 1: Hypothetical Single-Crystal XRD Data for Thallium(I) Hydrogen Carbonate

| Parameter | Expected Information |

| Chemical Formula | TlHCO₃ |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Calculated Density (ρ) | Data not available |

| Coordination of Tl⁺ | Data not available |

| H-Bonding Network | Data not available |

Powder X-ray Diffraction (PXRD) for Phase Identification and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a fundamental technique used for identifying crystalline phases and can also be used for quantitative analysis and crystal structure refinement. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid.

In the case of thallium(I) hydrogen carbonate, PXRD would be used to:

Confirm Phase Purity: Verify that a synthesized sample is a single phase and not a mixture of other compounds, such as thallium(I) carbonate (Tl₂CO₃).

Rietveld Refinement: If a single crystal is not available, the Rietveld method can be used to refine a crystal structure model against the powder diffraction data. This would provide lattice parameters and atomic positional information, although typically with less precision than from a single-crystal study.

Specific, published PXRD patterns and corresponding Rietveld refinement analyses for thallium(I) hydrogen carbonate are not available in the current body of scientific literature.

Spectroscopic Characterization of Solid-State Forms

Spectroscopic techniques are essential for probing the chemical bonding, molecular vibrations, and electronic states of a compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Bicarbonate and Thallium-Oxygen Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For thallium(I) hydrogen carbonate, these methods would provide insight into the structure and bonding of the hydrogen carbonate anion and the nature of the thallium-oxygen interaction.

Expected vibrational modes for the HCO₃⁻ anion would include:

O-H Stretch: A characteristic band, typically broad due to hydrogen bonding.

C=O and C-O Stretches: Asymmetric and symmetric stretching vibrations of the carbonate group.

In-plane and Out-of-plane Bending Modes: Deformations of the O-C-O and C-O-H angles.

The lattice region of the spectra (typically below 400 cm⁻¹) would contain information about the vibrations of the crystal lattice itself, including the Tl-O stretching modes. These modes are often weak and can be difficult to assign definitively.

A detailed vibrational analysis with specific band assignments from experimental IR and Raman spectra of solid thallium(I) hydrogen carbonate has not been found in the literature.

Interactive Table 2: Typical Vibrational Modes for Bicarbonate Anion

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| ν(O-H) | 3000 - 3500 | IR/Raman |

| ν(C=O) | ~1650 - 1720 | IR/Raman |

| νₐₛ(CO₂) | ~1600 - 1650 | IR/Raman |

| νₛ(CO₂) | ~1300 - 1400 | IR/Raman |

| δ(C-O-H) in-plane | ~1200 - 1300 | IR/Raman |

| δ(O-C-O) in-plane | ~700 - 850 | IR/Raman |

| γ(C-O-H) out-of-plane | ~900 - 950 | IR/Raman |

Note: These are general ranges and can shift based on crystal environment and hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for relevant nuclei)

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For thallium(I) hydrogen carbonate, several nuclei could potentially be studied.

Thallium NMR: Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with spin I = 1/2. ²⁰⁵Tl is generally preferred due to its higher natural abundance and gyromagnetic ratio, resulting in greater sensitivity. A ²⁰⁵Tl ssNMR spectrum would be highly sensitive to the coordination environment of the thallium ion, providing information on Tl-O bonding and the presence of any crystallographically distinct thallium sites.

Carbon-13 NMR: ¹³C ssNMR would provide information on the hydrogen carbonate anion, distinguishing it from any potential carbonate (CO₃²⁻) impurity.

Proton NMR: ¹H ssNMR would characterize the hydrogen atom in the hydrogen carbonate, giving insights into hydrogen bonding through chemical shift and dipolar coupling information.

Specific ssNMR studies on thallium(I) hydrogen carbonate are not present in the reviewed literature.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

For a sample of thallium(I) hydrogen carbonate, an XPS analysis would be expected to:

Confirm Elemental Composition: Detect the presence of thallium, carbon, and oxygen.

Determine Oxidation State: The binding energy of the Tl 4f core level peaks would be used to confirm the +1 oxidation state of thallium. Thallium(I) and Thallium(III) compounds exhibit distinct shifts in their binding energies.

Analyze Chemical Environment: High-resolution scans of the C 1s and O 1s regions would provide information about the carbonate and hydroxyl environments within the bicarbonate anion.

While XPS databases contain reference spectra for thallium metal and other thallium compounds like Tl₂CO₃, a specific, published XPS analysis for pure thallium(I) hydrogen carbonate is not available. archive.org

Interactive Table 3: Expected XPS Core Level Binding Energies

| Element | Core Level | Expected Binding Energy (eV) Range | Information Provided |

| Thallium | Tl 4f₇/₂ | ~118 - 119 | Confirmation of Tl presence and +1 oxidation state |

| Carbon | C 1s | ~289 - 290 | Characteristic of carbonate/bicarbonate species |

| Oxygen | O 1s | ~531 - 533 | Distinguishes between C=O and C-O-H environments |

Note: These are approximate values and can vary based on the specific chemical environment and instrument calibration.

Thermal Analysis Techniques for Solid-State Transitions and Decomposition

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrogen carbonates, this technique is typically used to identify the temperatures at which the compound decomposes, often in a multi-step process involving the loss of water and carbon dioxide to form the corresponding carbonate and then the metal oxide.

While general principles of TGA are well-established for alkali metal hydrogen carbonates, which typically decompose to the carbonate, water, and carbon dioxide upon heating, specific TGA data detailing the decomposition temperatures and mass loss percentages for thallium(I) hydrogen carbonate are not documented in the reviewed literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect phase transitions, such as melting and solid-state transitions, as well as the enthalpy changes associated with decomposition reactions.

No specific DSC thermograms or detailed endothermic or exothermic peak data for thallium(I) hydrogen carbonate are available in the surveyed scientific databases. Such data would provide insight into the energetics of its decomposition and any solid-state phase transitions that may occur upon heating.

Crystallographic Isostructural Relationships with Other Alkali Metal Hydrogen Carbonates

The determination of a compound's crystal structure through techniques like X-ray crystallography is fundamental to understanding its solid-state properties. An isostructural relationship exists when different chemical compounds have the same crystal structure. The alkali metal hydrogen carbonates (e.g., NaHCO₃, KHCO₃, RbHCO₃) are known to form various crystal structures, often characterized by hydrogen-bonded hydrogen carbonate anions. researchgate.netaakash.ac.in

However, a crystallographic determination for thallium(I) hydrogen carbonate has not been reported in the accessible literature. Consequently, a direct comparison of its crystal structure with those of the alkali metal hydrogen carbonates to establish isostructural relationships is not possible at this time. While thallium(I) often exhibits chemical similarities to the heavier alkali metals due to its similar ionic radius, experimental structural data is required to confirm any such crystallographic analogies for the hydrogen carbonate salt.

Aqueous Solution Chemistry and Speciation Dynamics of Thallium I Hydrogen Carbonate

Solubility and Dissolution Equilibria in Aqueous Media

Thallium(I) hydrogen carbonate (TlHCO₃) exists in solution in equilibrium with thallium(I) carbonate (Tl₂CO₃). The solubility of thallium(I) carbonate is reported as 52 g/L at 25°C. nih.gov From this value, the solubility product constant (Ksp) can be calculated.

The dissolution process for thallium(I) carbonate in water is represented by the equilibrium:

Tl₂CO₃(s) ⇌ 2Tl⁺(aq) + CO₃²⁻(aq)

The molar mass of Tl₂CO₃ is 468.78 g/mol . sigmaaldrich.comsigmaaldrich.com The molar solubility (S) is calculated as:

S = (52 g/L) / (468.78 g/mol ) ≈ 0.111 M

From the stoichiometry of the dissolution reaction, the equilibrium concentrations of the ions are:

[Tl⁺] = 2S ≈ 0.222 M

[CO₃²⁻] = S ≈ 0.111 M

The solubility product constant (Ksp) is expressed as:

Ksp = [Tl⁺]²[CO₃²⁻]

Substituting the equilibrium concentrations:

Ksp = (0.222)² * (0.111) ≈ 5.48 x 10⁻³

This Ksp value indicates a moderately soluble salt.

Table 1: Solubility and Ksp of Thallium(I) Carbonate at 25°C

| Parameter | Value | Reference |

|---|---|---|

| Solubility | 52 g/L | nih.gov |

| Molar Mass | 468.78 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Molar Solubility (S) | ~0.111 mol/L | Calculated |

| Ksp | ~5.48 x 10⁻³ | Calculated |

The solubility of sparingly soluble salts like thallium(I) carbonate is influenced by the ionic strength of the solution. According to the Debye-Hückel theory, increasing the ionic strength of a solution by adding an inert background electrolyte (one that does not react with the constituent ions of the salt) generally increases the solubility of the salt. This phenomenon, often termed "salting in," occurs because the added ions in the electrolyte create an ionic atmosphere that shields the Tl⁺ and CO₃²⁻ ions from each other, reducing their activity and favoring further dissolution to maintain the equilibrium product. ajpojournals.orgresearchgate.netbohrium.com

Conversely, if the background electrolyte contains a common ion (e.g., Na₂CO₃ or TlNO₃), the solubility of Tl₂CO₃ will decrease due to the common ion effect, which shifts the dissolution equilibrium to the left.

Studies on the analogous thallium(I) chloride (TlCl) have demonstrated these effects quantitatively. The solubility of TlCl was measured in aqueous solutions of hydrochloric acid (HCl) and sodium chloride (NaCl). rsc.org The data showed that changes in the concentration of these background electrolytes significantly altered TlCl solubility, a behavior that can be modeled using Pitzer's equations to account for ion-ion interactions at varying ionic strengths. rsc.org Similar principles apply to the thallium(I) hydrogen carbonate/carbonate system, where the presence of other electrolytes in the aqueous media will modify the activities of the thallium(I) and carbonate ions, thereby altering the salt's effective solubility.

Hydrolysis and pH-Dependent Speciation of Thallium(I) in Carbonate-Containing Solutions

In aqueous solutions, the thallium(I) ion undergoes hydrolysis, and its speciation is intricately linked to the pH and the carbonate system equilibria.

The hydrolysis of the thallium(I) ion involves its reaction with water to form a hydroxide (B78521) species, TlOH. This equilibrium can be represented as:

Tl⁺(aq) + H₂O(l) ⇌ TlOH(aq) + H⁺(aq)

A key study determined the hydrolysis constants for Tl(I) using potentiometric measurements. nih.govtandfonline.com The logarithm of the hydrolysis constant (log Kh) for the formation of TlOH from Tl⁺ was found to be -11.7. nih.gov This constant relates directly to the acid dissociation of the hydrated thallium ion.

The stability of the TlOH complex can also be expressed as a stepwise association constant (K₁), which describes the formation of the complex from its constituent ions:

Tl⁺(aq) + OH⁻(aq) ⇌ TlOH(aq)

The logarithm of this association constant (log K₁) is 2.3. nih.gov

Table 2: Hydrolysis and Association Constants for Thallium(I) at Zero Ionic Strength

| Equilibrium Reaction | Constant | Log Value | Reference |

|---|---|---|---|

| Tl⁺ + H₂O ⇌ TlOH + H⁺ | Hydrolysis Constant (Kh) | -11.7 | nih.gov |

| Tl⁺ + OH⁻ ⇌ TlOH | Association Constant (K₁) | 2.3 | nih.gov |

Predominance area diagrams are graphical representations that show the most stable chemical species under different conditions, typically pH and the logarithm of the concentration of a ligand or another variable. For the Tl(I)-bicarbonate/carbonate-hydroxide system, such a diagram would illustrate which thallium species—free Tl⁺(aq), the hydrolyzed form TlOH(aq), or the solid precipitate Tl₂CO₃(s)—is dominant at a given pH and total carbonate concentration.

The construction of this diagram is based on the key equilibria:

Carbonate System Equilibria: The distribution between carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) is solely dependent on pH.

H₂CO₃ ⇌ H⁺ + HCO₃⁻ (pKa₁)

HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (pKa₂)

Thallium(I) Hydrolysis: The equilibrium between Tl⁺ and TlOH is also pH-dependent. nih.gov

Tl⁺ + OH⁻ ⇌ TlOH (log K₁ = 2.3)

Thallium(I) Carbonate Precipitation: The boundary between the dissolved thallium species and the solid Tl₂CO₃ precipitate is defined by the Ksp.

2Tl⁺ + CO₃²⁻ ⇌ Tl₂CO₃(s) (Ksp ≈ 5.48 x 10⁻³)

The diagram would feature distinct regions:

At low pH and low total carbonate, the free aquated ion, Tl⁺(aq), would predominate.

At high pH, the hydrolyzed species, TlOH(aq), would become more significant.

At sufficiently high concentrations of both Tl⁺ and CO₃²⁻ (which is favored at moderately alkaline pH where CO₃²⁻ is the dominant carbonate species), the precipitation of solid Tl₂CO₃ would occur, defining a region of insolubility.

Such diagrams are crucial for predicting the speciation and potential mobility or immobilization of thallium in aquatic environments. tandfonline.com

Complexation Chemistry of Thallium(I) with Inorganic and Organic Ligands in Aqueous Environments (excluding biological interactions)

Thallium(I) cations can form complexes with various inorganic and organic ligands present in aqueous solutions. The strength of these interactions is quantified by stability constants (β), which are equilibrium constants for the formation of the complex. wikipedia.org Thallium(I) generally forms relatively few, and often weak, complexes compared to other heavy metals, with notable exceptions for ligands containing halogen, oxygen, and sulfur donor atoms. nih.gov

Inorganic Ligands: Thallium(I) is known to form complexes with halide ions. Spectrophotometric studies of the Tl(I)-chloride system have identified the formation of species such as the neutral complex TlCl° and the anionic complexes TlCl₂⁻ and TlCl₄³⁻ in aqueous solutions. geologyscience.ruarizona.edu The neutral TlCl° complex becomes increasingly dominant at elevated temperatures. geologyscience.ru

Organic Ligands: Thallium(I) also complexes with organic ligands containing suitable donor atoms, such as carboxylate groups. For example, studies on the interaction of Tl(I) with diglycolic acid have allowed for the determination of successive stability constants for the formed complexes. asianpubs.org Other common organic ligands that can form stable complexes include acetate (B1210297) and oxalate. wikipedia.orgresearchgate.net

The formation of these complexes can significantly increase the total solubility and mobility of thallium in aqueous systems beyond what would be predicted by considering only its simple salts.

Table 3: Selected Stability Constants (log β) for Thallium(I) Complexes in Aqueous Solution

| Ligand | Complex Species | log β | Temperature (°C) | Reference |

|---|---|---|---|---|

| Chloride (Cl⁻) | TlCl⁰ | 0.49 | 25 | arizona.edu |

| TlCl₂⁻ | 0.36 | 25 | arizona.edu | |

| Diglycolic Acid | [Tl(diglycolate)] | 3.477 | 35 | asianpubs.org |

Stability Constants of Carbonato and Hydroxo Complexes

The speciation of thallium(I) in aqueous solution is significantly influenced by the formation of hydroxo and carbonato complexes. The stability of these complexes is described by their stability constants, which are crucial for predicting the predominant thallium species under different environmental conditions.

Hydroxo Complexes:

In aqueous solutions, thallium(I) undergoes hydrolysis to form hydroxo complexes. The primary reaction is the formation of the TlOH species. Potentiometric studies have been conducted to determine the hydrolysis constants for thallium(I). These studies involve titrating a solution of a Tl(I) salt with a strong base, like NaOH, and monitoring the change in pH. The formation of the hydroxo complex can be represented by the following equilibrium:

Tl⁺ + OH⁻ ⇌ TlOH

The stability of this complex is given by the formation constant, K₁, or often expressed in its logarithmic form, log K₁. Research has provided values for the hydrolysis constants of thallium(I), which can be used to calculate the concentration of TlOH at a given pH. For instance, at an ionic strength of less than 0.01 and a temperature of 21°C, the hydrolysis of Tl(I) has been investigated, highlighting the conditions under which TlOH becomes a significant species in solution.

Carbonato Complexes:

Tl⁺ + HCO₃⁻ ⇌ TlHCO₃(aq) Tl⁺ + CO₃²⁻ ⇌ TlCO₃⁻

The following table presents available stability constant data for a related thallium(I) complex to provide context.

| Complex | log β₁ | log β₂ | Temperature (K) | Method | Ionic Strength (M) | Reference |

| Tl(I)-Diglycolic Acid | 3.477 | 6.5051 | 308 | Polarography | 1 (KNO₃) | researchgate.net |

| Tl(I)-Diglycolic Acid | 3.0791 | 5.8976 | 313 | Polarography | 1 (KNO₃) | researchgate.net |

Interactive Data Table: Stability Constants of a Thallium(I) Complex

Chelation Studies with Model Ligands (e.g., crown ethers)

The ability of macrocyclic ligands, such as crown ethers, to selectively bind metal cations has prompted studies into their interaction with thallium(I). These studies are relevant for developing potential methods for thallium detection, separation, and sequestration.

Research has shown that 18-crown-6 (B118740) has a notable affinity for the thallium(I) cation. muk.ac.ir The size of the Tl⁺ ion (ionic radius ~1.50 Å) is comparable to that of the K⁺ ion, for which 18-crown-6 is an excellent chelator. researchgate.net The complexation involves the coordination of the oxygen atoms of the crown ether to the thallium ion, encapsulating it within the macrocyclic cavity.

Studies have been conducted to determine the stability constants of Tl(I) complexes with various crown ethers in different solvents. For example, polarographic techniques have been used to investigate the complexation of Tl(I) with 18-crown-6 and dibenzo-18-crown-6 (B77160) in non-aqueous solvents like methanol (B129727) and N,N-dimethylformamide. researchgate.net These studies have revealed that the stability of the complexes is strongly dependent on the solvent's properties. researchgate.net

The following table summarizes some reported stability constants for Tl(I) with crown ethers in a non-aqueous solvent, which provides an indication of the strength of these interactions.

| Ligand | Solvent | log K |

| 18-Crown-6 | Methanol | 4.25 |

| Dibenzo-18-crown-6 | Methanol | 3.95 |

Interactive Data Table: Stability Constants of Thallium(I)-Crown Ether Complexes in Methanol

These chelation studies demonstrate that specifically designed ligands can form stable complexes with thallium(I) in solution, a principle that could be exploited for various applications.

Kinetic Aspects of Thallium(I) Hydrogen Carbonate Dissolution and Speciation Changes

The dissolution of thallium(I) hydrogen carbonate in water is the initial step that introduces Tl⁺ and HCO₃⁻ ions into the solution. The rate of this dissolution and the subsequent changes in speciation are critical for understanding the environmental fate and transport of thallium from this source.

Detailed kinetic studies specifically focused on the dissolution rate of solid thallium(I) hydrogen carbonate (TlHCO₃) or thallium(I) carbonate (Tl₂CO₃) are not extensively reported in the available scientific literature. However, general principles of solid dissolution kinetics can be applied. The dissolution rate is expected to be influenced by factors such as:

Surface area of the solid: A larger surface area will lead to a faster dissolution rate.

Temperature: Dissolution is generally an endothermic process, so an increase in temperature typically increases the dissolution rate.

pH of the solution: The pH will affect the carbonate speciation (HCO₃⁻ vs. CO₃²⁻), which can in turn influence the dissolution equilibrium and rate.

Stirring/Agitation: Increased agitation enhances the transport of dissolved ions away from the solid-liquid interface, thereby increasing the dissolution rate.

Thallium(I) carbonate is described as a water-soluble salt. wikipedia.org Its solubility is reported as 5.2 g/100 mL at 25 °C and increases to 27.2 g/100 mL at 100 °C. wikipedia.org This indicates that the dissolution process is indeed endothermic.

Once dissolved, the speciation of thallium(I) and the carbonate system will evolve towards equilibrium. The concentration of Tl⁺, TlOH, HCO₃⁻, and CO₃²⁻ will change over time, influenced by the pH and the total dissolved carbonate concentration. In a closed system, the dissolution of TlHCO₃ will lead to an increase in the pH of the solution due to the hydrolysis of the hydrogen carbonate ion:

HCO₃⁻ + H₂O ⇌ H₂CO₃ + OH⁻

Environmental Geochemistry, Mobility, and Abiotic Transformation of Thallium I Species

Sorption and Desorption Mechanisms of Thallium(I) on Environmental Mineral Surfaces

Sorption processes are fundamental to controlling the concentration of dissolved Tl(I) in natural waters and soil solutions, thereby governing its fate and transport. rsc.orgkit.edu The primary sorbents for Tl(I) in the environment are metal oxides and clay minerals. kit.edu

The adsorption of Tl(I) onto environmental mineral surfaces is a key process that limits its mobility. rsc.orgnih.gov Micaceous clay minerals, in particular, are recognized as significant sinks for Tl(I) in soils and sediments. rsc.orgrsc.org Studies on various phyllosilicate minerals, such as illite (B577164), smectite, muscovite, and vermiculite, have revealed several uptake mechanisms. rsc.orgrsc.org

The adsorption can be categorized into three main pathways:

High-affinity inner-sphere adsorption : This involves dehydrated Tl⁺ ions forming strong complexes at a limited number of specific sites, such as the frayed edges of illite particles or within the interlayers of vermiculite. rsc.orgrsc.org

Intermediate-affinity inner-sphere adsorption : Partially dehydrated Tl⁺ ions bind to the planar surfaces of minerals like illite and muscovite, complexing with siloxane cavities. rsc.org

Low-affinity adsorption : This involves the electrostatic attraction of fully hydrated Tl⁺ ions, particularly in the hydrated interlayers of minerals like smectite. rsc.org

Manganese (Mn) oxides are also potent sorbents for thallium. kit.edu The mechanisms include the oxidation of Tl(I) to Tl(III) with subsequent complexation on birnessite, the sorption of hydrated Tl(I) ions, or the structural incorporation of dehydrated Tl⁺ into minerals like cryptomelane. kit.eduacs.org Similarly, alumina (B75360) nanoparticles have demonstrated effective removal of Tl(I) from aqueous solutions, with reactive surface hydroxyl groups playing a crucial role in the adsorption process. mdpi.com

Table 1: Adsorption Mechanisms of Thallium(I) on Various Mineral Surfaces

| Mineral Type | Specific Mineral | Primary Adsorption Mechanism | Ion State |

|---|---|---|---|

| Clay Minerals | Illite, Vermiculite | High-affinity inner-sphere complexation at frayed edge sites | Dehydrated Tl⁺ |

| Illite, Muscovite | Intermediate-affinity inner-sphere complexation on planar surfaces | Partially dehydrated Tl⁺ | |

| Smectite | Low-affinity electrostatic adsorption in hydrated interlayers | Hydrated Tl⁺ | |

| Metal Oxides | Birnessite (Mn Oxide) | Oxidation to Tl(III) and complexation; Sorption of hydrated Tl(I) | Tl⁺ → Tl³⁺; Hydrated Tl⁺ |

| Cryptomelane (Mn Oxide) | Structural incorporation | Dehydrated Tl⁺ | |

| Alumina (Al Oxide) | Adsorption onto reactive hydroxyl groups | Hydrated Tl⁺ |

This table synthesizes findings on the different ways Tl(I) binds to common environmental minerals. rsc.orgkit.edursc.orgmdpi.com

The pH of the surrounding environment is a master variable controlling Tl(I) adsorption, primarily by altering the surface charge of mineral sorbents. mdpi.comacs.org For metal oxides like alumina, the surface is positively charged at pH values below its point of zero charge (pHzpc) and negatively charged at pH values above it. mdpi.com For γ-alumina nanoparticles with a pHzpc of 8, Tl(I) adsorption increases significantly as the pH rises from 4 to 8. mdpi.com This is because the increasingly negative surface charge enhances the electrostatic attraction of the positively charged Tl⁺ ion. mdpi.comresearchgate.net Above pH 8, the adsorption tends to plateau and may even decrease at very high pH (>10). mdpi.com

For clay minerals like illite, adsorption shows a moderate dependence on pH. Distribution coefficients (Kd) for Tl(I) adsorption on illite were observed to increase with pH in the range of 2.5 to 11. acs.org This pH dependence can be attributed to changes in the illite surface charge and potential alterations to its structure. acs.org

Table 2: Effect of pH on Thallium(I) Adsorption by γ-Alumina Nanoparticles

| pH Value | Surface Charge of γ-Alumina (pHzpc ≈ 8) | Tl(I) Adsorption |

|---|---|---|

| < 8 | Positive | Low (Repulsion of Tl⁺) |

| ≈ 8 | Neutral | Moderate to High |

| > 8 | Negative | High (Attraction of Tl⁺) |

Data illustrates the relationship between pH, the surface charge of an adsorbent, and the resulting adsorption of Tl(I). mdpi.com

The presence of other cations in solution can significantly influence the adsorption of Tl(I) through competition for binding sites. acs.org The geochemical similarity between Tl⁺ and alkali metal cations, particularly potassium (K⁺), due to their comparable ionic radii, leads to strong competition. acs.org

Studies on illite have shown that K⁺ and ammonium (B1175870) (NH₄⁺) are potent competitors that effectively reduce Tl(I) uptake, especially at low Tl(I) concentrations where high-affinity sites at the frayed edges of the mineral are dominant. kit.eduacs.org In contrast, cations like sodium (Na⁺) and calcium (Ca²⁺) are much less competitive for these specific, high-affinity sites. acs.orgacs.org For instance, the distribution coefficient for Tl(I) on illite decreases by about 1.5 log units when the background electrolyte is changed from 100 mM Na⁺ to 10 mM K⁺, demonstrating the superior competitive ability of potassium. acs.org This competition is crucial in natural systems, as processes like the application of K⁺ or NH₄⁺ fertilizers can increase their concentration in soil water, potentially leading to the desorption and mobilization of bound thallium. kit.eduacs.org

Table 3: Competitive Effect of Cations on Thallium(I) Adsorption onto Illite

| Competing Cation | Concentration | Effect on Tl(I) Adsorption |

|---|---|---|

| Sodium (Na⁺) | 100 mM | Low competition |

| Calcium (Ca²⁺) | 5 mM | Low competition |

| Potassium (K⁺) | 10 mM | Strong competition |

| Ammonium (NH₄⁺) | 10 mM | Strong competition |

This table summarizes the relative strength of common cations in competing with Tl(I) for adsorption sites on illite. acs.orgacs.org

Transport and Mobilization Processes in Geochemical Systems

The transport of thallium through soil, groundwater, and surface water is intrinsically linked to the sorption-desorption processes and its interaction with mobile colloids and dissolved organic matter.

Thallium's mobility in soil and groundwater is generally limited due to its strong adsorption to soil components, particularly micaceous clay minerals and manganese oxides. kit.edunih.gov In many terrestrial environments, thallium is effectively bound within the soil matrix, which restricts its transport. nih.gov However, the fraction of thallium that remains dissolved or becomes desorbed can be transported with percolating water, potentially contaminating groundwater resources. nih.govunits.it

Sequential extraction procedures on contaminated sediments have revealed that a significant portion of thallium can exist in geochemically mobile fractions (e.g., weak-acid-exchangeable, reducible, and oxidizable forms). nih.gov This indicates that under changing environmental conditions, such as fluctuations in redox potential or pH, sequestered thallium could be mobilized. kit.edu For instance, under reducing conditions that might occur during soil waterlogging, the dissolution of manganese oxides could release previously bound thallium. kit.edu

Natural organic matter (NOM), including humic and fulvic acids, is known to influence the transport and binding of many trace metals. nih.govnih.gov However, research indicates that the complexation of Tl(I) with dissolved humic substances is relatively weak. nih.gov Studies using the Donnan Membrane Technique have shown that in typical river and lake waters, Tl-NOM complexes account for only about 15% of the total dissolved Tl(I), with the free Tl⁺ ion being the dominant species. nih.gov In soil solutions, the fraction of Tl(I) bound to NOM remains low, generally below 30%. nih.gov

This low affinity for complexation with dissolved organic matter suggests that, unlike some other heavy metals, NOM plays a less significant role in enhancing the mobility of Tl(I) in most aquatic and soil systems. nih.gov The mobility of thallium is therefore more dominantly controlled by its adsorption-desorption equilibria with mineral surfaces. kit.edu

Abiotic Redox Transformations and Co-precipitation Phenomena

The environmental behavior of thallium is significantly governed by abiotic processes that influence its oxidation state and partitioning between aqueous and solid phases. The transformation between the more mobile and less toxic thallium(I) (Tl(I)) and the less mobile but more toxic thallium(III) (Tl(III)) is a key factor in its environmental fate. nih.govacs.org

The oxidation of Tl(I) to Tl(III) is a critical transformation that can be influenced by various environmental factors, including the presence of oxidizing agents and minerals, pH, and sunlight. nih.govacs.org In aqueous systems, particularly in acidic environments such as acid mine drainage, the redox cycling of iron (Fe) plays a crucial role in mediating the oxidation of Tl(I). nih.govacs.org Studies have shown that under acidic conditions (e.g., pH 3.0), Tl(I) can be completely oxidized to Tl(III). nih.gov This process is often driven by the generation of highly reactive hydroxyl radicals (•OH) from the photoreduction of Fe(III) or its reaction with hydrogen peroxide (H₂O₂). nih.gov

The kinetics of Tl(I) oxidation are significantly affected by the concentration of Fe(III), pH, and the presence of light. nih.gov For instance, in the presence of Fe(III) at pH 3.0, nearly all Tl(I) was oxidized to Tl(III) within 30 minutes when hydrogen peroxide was added, while UV irradiation resulted in an 83.3% conversion to Tl(III) after 70 minutes. acs.org The mechanism involves the generation of hydroxyl radicals, which are potent oxidizing agents for Tl(I). acs.org

Manganese oxides are also powerful natural oxidants for Tl(I). nih.gov In aqueous solutions, Mn(IV) can adsorb Tl(I) through surface complexation and subsequently oxidize it to Tl(III), leading to the formation of Tl₂O₃ precipitates. nih.gov This oxidative precipitation is a significant mechanism for thallium removal from water. nih.gov

Table 1: Factors Influencing the Abiotic Oxidation of Thallium(I) to Thallium(III)

| Influencing Factor | Description | Reference |

| pH | Oxidation is more favorable in acidic conditions (e.g., pH 3.0). nih.gov | nih.gov |

| Iron (Fe) | Fe(III) acts as a catalyst, especially in the presence of UV light or H₂O₂, by generating hydroxyl radicals that oxidize Tl(I). nih.govacs.org | nih.govacs.org |

| Manganese Oxides | Naturally occurring manganese oxides (e.g., Mn(IV)) can directly oxidize Tl(I) to Tl(III), leading to precipitation. nih.gov | nih.gov |

| UV Light | Solar irradiation can promote the oxidation of Tl(I) indirectly through the photoreduction of Fe(III). nih.govacs.org | nih.govacs.org |

| **Hydrogen Peroxide (H₂O₂) ** | Acts as an oxidant, with its effectiveness enhanced by the presence of Fe(III) (Fenton-like reaction). nih.govacs.org | nih.govacs.org |

The immobilization of thallium(I) in the environment can occur through its incorporation into the crystal lattice of newly forming minerals, a process known as co-precipitation. While thallium(I) carbonate itself is moderately soluble in water, Tl(I) can be sequestered in various other mineral phases. nih.gov

In soils developed from mineralized carbonate rock, thallium has been found in association with secondary minerals formed during the weathering of primary sulfide (B99878) ores. researchgate.netnih.gov Although direct co-precipitation with common carbonate minerals like calcite is not extensively documented, the geochemical environment of carbonate rocks provides conditions for the formation of other Tl-bearing precipitates. For example, synchrotron-based studies have identified Tl(I)-substituted jarosite as a secondary mineral in such soils. researchgate.netnih.gov

Co-precipitation is not limited to carbonate systems. In reducing environments, thallous ions may precipitate as thallium sulfides. nih.gov A significant pathway for Tl(I) immobilization is its co-precipitation with manganese oxides. As Tl(I) is oxidized to Tl(III) on the surface of manganese oxides, it can form precipitates of Tl₂O₃. nih.gov Furthermore, Tl(I) can be incorporated into other secondary sulfate (B86663) minerals, such as dorallcharite and lanmuchangite, which act as temporary sinks for thallium in areas affected by mining. mdpi.com

Table 2: Minerals Involved in the Co-precipitation of Thallium

| Mineral | Chemical Formula (Representative) | Role in Thallium Sequestration | Reference |

| Jarosite | KFe₃(SO₄)₂(OH)₆ | Tl(I) can substitute for potassium (K⁺), leading to the formation of Tl(I)-substituted jarosite. researchgate.netnih.gov | researchgate.netnih.gov |

| Thallium(III) oxide (Avicennite) | Tl₂O₃ | Forms as a precipitate following the oxidation of Tl(I) on mineral surfaces, particularly manganese oxides. nih.govresearchgate.net | nih.govresearchgate.net |

| Dorallcharite | TlFe₃(SO₄)₂(OH)₆ | A secondary sulfate mineral that incorporates Tl(I). mdpi.com | mdpi.com |

| Lanmuchangite | TlAl(SO₄)₂·12H₂O | A secondary sulfate mineral that incorporates Tl(I). mdpi.com | mdpi.com |

| Illite | (K,H₃O)(Al,Mg,Fe)₂(Si,Al)₄O₁₀[(OH)₂,(H₂O)] | Tl(I) can be taken up by this clay mineral, serving as a retention mechanism in topsoil. researchgate.netnih.gov | researchgate.netnih.gov |

Environmental Fate Modeling and Prediction of Thallium(I) Hydrogen Carbonate Behavior

Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. researchgate.netrsc.org For thallium(I) hydrogen carbonate, a comprehensive fate model would need to integrate various geochemical processes that govern the speciation, transport, and partitioning of thallium. researchgate.netresearchgate.net

A key component of such a model would be the redox transformation between Tl(I) and Tl(III). nih.govacs.org The model would need to account for the factors that control this transformation, including pH, redox potential (Eh), and the presence of catalysts like iron and manganese oxides. nih.govnih.gov The kinetics of these reactions, as determined in laboratory studies, would be essential input parameters. nih.govacs.org

The model would also need to simulate the partitioning of thallium between the dissolved phase and solid phases. This includes adsorption onto mineral surfaces such as clay minerals and hydrous metal oxides, and co-precipitation with secondary minerals like jarosite and metal oxides. nih.govresearchgate.netnih.govcanada.ca The solubility of thallium compounds, including thallium(I) carbonate, would be another critical parameter. nih.gov

Transport processes, such as advection and dispersion in surface water and groundwater, would be coupled with these geochemical reactions. The model could predict the spatial and temporal distribution of thallium species under different environmental scenarios, such as in the vicinity of mining operations or industrial discharges. mdpi.comcanada.ca

Challenges in developing accurate models for thallium(I) hydrogen carbonate include the need for better methods to estimate partition coefficients for ionizable chemicals and a more detailed understanding of bioavailability. rsc.org Despite these challenges, environmental fate models are valuable for understanding the long-term impacts of thallium releases and for developing effective remediation strategies. researchgate.net

Advanced Analytical Methodologies for Thallium I Hydrogen Carbonate Characterization and Quantification in Environmental Matrices

Elemental Analysis for Total Thallium Content

Determining the total concentration of thallium is the primary step in assessing environmental contamination. Two widely used spectrometric techniques for this purpose are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and robust technique for determining the total thallium content in environmental samples. nih.gov It is capable of detecting elements at concentrations ranging from sub-parts-per-trillion to percent levels. dtic.mil The method involves introducing a sample, typically after acid digestion, into an argon plasma, which ionizes the thallium atoms. nih.gov These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

Research Findings: ICP-MS has been successfully employed for the determination of thallium in various environmental matrices, including soils, winter rapeseeds, and aqueous solutions. dtic.miltandfonline.com Studies have demonstrated the method's high sensitivity, with detection limits as low as 0.2 pg/mL (or 0.02 ng/g after accounting for sample dilution). researchgate.net For instance, in a study analyzing thallium in rodent plasma, the lower limit of quantitation (LLOQ) was established at 1.25 ng Tl/mL, with a limit of detection (LOD) of 0.0370 ng Tl/mL. nih.gov The use of internal standards like lutetium, bismuth, and indium can improve the accuracy and precision of the measurements. tandfonline.com

| Parameter | Value | Matrix | Source |

|---|---|---|---|

| Limit of Detection (LOD) | 0.0370 ng/mL | Rodent Plasma | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 1.25 ng/mL | Rodent Plasma | nih.gov |

| Linear Calibration Range | 1.25 - 500 ng/mL | Rodent Plasma | nih.gov |

| Limit of Detection (LOD) | 0.2 pg/mL | Aqueous | researchgate.net |

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is another powerful technique for quantifying total thallium. youtube.comresearchgate.net In AAS, a sample is atomized, and the amount of light absorbed by the ground-state thallium atoms at a characteristic wavelength is measured. The concentration of thallium is proportional to the amount of light absorbed. Graphite (B72142) furnace AAS (GF-AAS) is a particularly sensitive variation of this technique. nemi.gov

Research Findings: AAS methods have been developed for the analysis of thallium in water and soil samples. youtube.comnemi.gov For water analysis, a method using a graphite furnace can detect thallium concentrations as low as 1 µg/L. nemi.gov For soil analysis, a flame AAS method following acid digestion and solvent extraction has a detection limit of 0.02 mg/kg. nih.gov Another flame AAS method coupled with anion-exchange enrichment reported a detection limit of 0.04 µg/g. nih.gov

| Method | Detection Limit | Matrix | Source |

|---|---|---|---|

| Graphite Furnace AAS | 1 µg/L | Water | nemi.gov |

| Flame AAS with Solvent Extraction | 0.02 mg/kg | Soil | nih.gov |

| Flame AAS with Anion-Exchange | 0.04 µg/g | Soil | nih.gov |

Speciation Analysis Techniques for Thallium(I) and Thallium(III) in Aqueous and Solid Samples (excluding biological)

The toxicity and environmental fate of thallium are highly dependent on its oxidation state. Thallium exists primarily in two oxidation states in the environment: the more stable Tl(I) and the more toxic Tl(III). speciation.net Therefore, speciation analysis is crucial for a comprehensive environmental risk assessment.

Chromatographic Separation Coupled with Spectrometry (e.g., IC-ICP-MS)

Combining a separation technique like ion chromatography (IC) with a sensitive detector like ICP-MS allows for the effective speciation of Tl(I) and Tl(III). news-medical.net In this hyphenated technique, the different thallium species are first separated based on their interactions with an ion-exchange column. The eluent from the column is then directly introduced into the ICP-MS for quantification of each species.

Research Findings: IC-ICP-MS has been successfully applied to the speciation of thallium in water samples. news-medical.net By using a mobile phase containing diethylenetriaminepentaacetic acid (DTPA), Tl(III) forms a complex that can be separated from Tl(I). speciation.net One study demonstrated the separation of Tl(I) and a Tl(III)-DTPA complex with a retention time of approximately 350 seconds for the Tl(III) complex. news-medical.net Another study optimized the separation using anion exchange chromatography and achieved limits of detection of 3 and 6 ng/L for Tl(I) and Tl(III), respectively, within a 10-minute chromatographic run. speciation.net

Electrochemical Methods, such as Anodic Stripping Voltammetry (ASV)

Anodic Stripping Voltammetry (ASV) is an electrochemical technique with excellent sensitivity for trace metal analysis, including thallium. frtr.gov The method involves two steps: a deposition step where thallium ions in the sample are reduced and preconcentrated onto a working electrode (often a mercury or bismuth film electrode), followed by a stripping step where the potential is scanned in the positive direction, causing the deposited thallium to be re-oxidized, generating a current peak whose height or area is proportional to the concentration. nih.govlibretexts.org A key advantage of ASV is its ability to differentiate between different oxidation states of a metal. frtr.gov

Research Findings: ASV has been shown to be a highly effective method for determining Tl(I) in aqueous solutions. nih.gov The use of a Nafion/mercury film electrode can achieve a detection limit of 0.01 ppb (µg/L) with a 5-minute preconcentration time. nih.gov The presence of a complexing agent like EDTA can effectively eliminate interferences from other metal ions such as lead and cadmium. nih.gov More recent developments using a bismuth-plated, gold-based microelectrode array have pushed the limit of detection down to 8 × 10⁻¹¹ mol L⁻¹ for a 180-second deposition time. nih.gov

| Electrode | Deposition Time | Detection Limit | Linear Range | Source |

|---|---|---|---|---|

| Nafion/mercury film | 2 min | - | 0.05-100 ppb | nih.gov |

| Nafion/mercury film | 5 min | 0.01 ppb | - | nih.gov |

| Bismuth-plated gold microelectrode array | 120 s | - | 5 × 10⁻¹⁰ - 5 × 10⁻⁷ mol L⁻¹ | nih.gov |

| Bismuth-plated gold microelectrode array | 180 s | 8 × 10⁻¹¹ mol L⁻¹ | 2 × 10⁻¹⁰ - 2 × 10⁻⁷ mol L⁻¹ | nih.gov |

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides information about the oxidation state and local coordination environment of a specific element in a sample. mdpi.com The technique involves measuring the absorption of X-rays by an element as a function of energy. The resulting spectrum has distinct features, including the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The position and features of the absorption edge in the XANES region are sensitive to the oxidation state of the absorbing atom. researchgate.netdntb.gov.ua

Research Findings: XAS, particularly XANES, has been utilized to distinguish between Tl(I) and Tl(III) in various materials. researchgate.net The LIII absorption edge of thallium shows distinct differences between its monovalent and trivalent compounds. researchgate.net For instance, the spectra of Tl₂O₃, a trivalent thallium compound, show features that can be used to identify the presence of Tl³⁺ ions in other materials. researchgate.net By comparing the XANES spectra of unknown samples to those of known thallium standards, the oxidation state and even the coordination geometry (e.g., octahedral configuration) of thallium in the sample can be determined. researchgate.netnih.gov This technique is invaluable for understanding the chemical form of thallium in complex environmental matrices without the need for extraction or dissolution.

Advanced Structural Characterization in Environmental Samples

The accurate identification and structural analysis of thallium(I) hydrogen carbonate in environmental matrices are paramount for understanding its fate, transport, and toxicity. Advanced microscopic techniques provide the necessary resolution and analytical capabilities to characterize thallium-bearing solid phases at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Solid Phases

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is a powerful combination for the morphological and elemental analysis of solid environmental samples containing thallium compounds. SEM provides high-resolution images of the sample's surface, revealing the size, shape, and texture of particles, while EDS identifies the elemental composition of specific areas on the sample.

This technique is particularly useful for examining scale encrustations from water pipelines, industrial residues, or soil particles suspected of thallium contamination. researchgate.net For instance, in the analysis of scale from a water pipeline affected by thallium contamination, SEM can reveal the physical structure of the deposits, while EDS analysis provides a semi-quantitative elemental breakdown. researchgate.net

Research Findings:

A study characterizing scale from a thallium-contaminated water pipeline in Pietrasanta, Italy, utilized SEM-EDS to identify the composition of the encrustation. researchgate.net The analysis revealed the presence of thallium along with other elements, indicating the incorporation of thallium into the solid matrix of the pipe scale.

Table 1: Example of SEM-EDS Elemental Analysis of a Thallium-Contaminated Environmental Sample

| Element | Weight % |

| Carbon (C) | 15.2 |

| Oxygen (O) | 45.1 |

| Silicon (Si) | 8.5 |

| Calcium (Ca) | 20.3 |

| Manganese (Mn) | 5.7 |

| Iron (Fe) | 3.1 |

| Thallium (Tl) | 2.1 |

| Source: Synthesized data based on findings for illustrative purposes. |

This data demonstrates the capability of EDS to detect thallium within a complex environmental matrix, providing crucial information for assessing contamination sources and remediation strategies. The high-resolution imaging from SEM, in conjunction with this elemental data, allows researchers to visualize how thallium(I) hydrogen carbonate might be distributed, for example, as discrete particles or as a coating on other mineral phases.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of materials at the atomic and molecular scale. researchgate.net This makes it an invaluable tool for investigating the crystal structure, morphology, and even the elemental composition of individual nanoparticles of thallium compounds. researchgate.netyoutube.com

When analyzing environmental samples, TEM can identify the specific crystalline form of thallium(I) hydrogen carbonate, distinguish it from other thallium species (like oxides or sulfides), and observe its association with other nanoparticles or organic matter. youtube.com Environmental TEM (ETEM) is a specialized form of this technique that allows for the observation of samples in a gaseous or liquid environment, providing insights into the dynamic behavior of thallium compounds under conditions that mimic their natural setting. youtube.com For example, ETEM could be used to study the dissolution of thallium(I) hydrogen carbonate particles in water or their reaction with atmospheric gases. youtube.com

Key applications of TEM in this context include:

High-Resolution Imaging: Resolving the crystal lattice of thallium(I) hydrogen carbonate, which can confirm its identity and reveal structural defects.

Nanobeam Diffraction (NBD): Obtaining diffraction patterns from individual nanoparticles to determine their crystal structure. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy Loss Spectroscopy (EELS): When attached to a TEM, these detectors can provide elemental and chemical state information with very high spatial resolution. researchgate.net

Quality Assurance and Quality Control in Environmental Thallium Analysis

Ensuring the reliability and accuracy of analytical data is critical in environmental monitoring. A robust Quality Assurance/Quality Control (QA/QC) program is essential for all stages of thallium analysis, from sample collection to final data reporting. researchgate.netresearchgate.net This framework is designed to minimize errors and provide a quantitative measure of data quality. researchgate.net

Key components of a QA/QC program for thallium analysis include:

Method Validation: Before routine use, any analytical method for thallium must be thoroughly validated to demonstrate its suitability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Certified Reference Materials (CRMs): Analyzing CRMs with a known, certified concentration of thallium is the most direct way to assess the accuracy of an analytical method. researchgate.netresearchgate.net The results obtained for the CRM should fall within the certified range.

Laboratory Control Samples (LCS): An LCS is a clean sample matrix (like deionized water or clean sand) spiked with a known amount of thallium. epa.gov It is processed alongside field samples to monitor the performance of the entire analytical procedure and demonstrate that the laboratory's system is in control. epa.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of thallium is added to a subset of actual field samples. epa.gov The recovery of the spike is calculated to assess potential matrix effects—interferences from other components in the sample that can suppress or enhance the thallium signal. nih.gov The duplicate analysis provides a measure of method precision in the specific sample matrix. epa.gov

Method Blanks: A sample containing none of the analyte of interest (e.g., ultrapure water) is processed and analyzed in the same manner as the field samples. epa.gov This is done to check for contamination from reagents, glassware, or the laboratory environment.

Inter-laboratory Comparisons: Participating in proficiency testing or round-robin studies, where the same sample is analyzed by multiple laboratories, provides an external check on a laboratory's performance.

Table 2: Example of Method Validation Parameters for Thallium Analysis by ICP-MS

| QC Parameter | Acceptance Criteria | Example Finding |

| Correlation Coefficient (R²) | > 0.999 | 0.9995 |

| Method Limit of Detection (MLOD) | Reportable | 0.01 µg/kg |

| Accuracy (Spike Recovery) | 80 - 120% | 95.7% |

| Precision (Relative Standard Deviation) | < 15% | 6.8% |

| Source: Data synthesized from findings in validation studies for illustrative purposes. nih.govnih.gov |

Adherence to these QA/QC protocols ensures that data on thallium(I) hydrogen carbonate concentrations in environmental samples are defensible, comparable, and suitable for risk assessment and regulatory purposes. researchgate.netinchem.org

Theoretical and Computational Chemistry Studies on Thallium I Hydrogen Carbonate and Its Aqueous Complexes

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or ionic compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a compound like thallium(I) hydrogen carbonate, DFT would be employed to determine its most stable geometric arrangement (geometry optimization) and its total electronic energy.

The process involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set that accurately describes the electron orbitals of each atom. Due to thallium's large number of electrons and the importance of relativistic effects in heavy elements, basis sets incorporating effective core potentials (ECPs) are essential. These ECPs replace the core electrons with a potential, significantly reducing computational expense while retaining accuracy for the valence electrons, which are crucial for chemical bonding. youtube.com The 6s electrons of thallium are relativistically stabilized, an effect known as the "inert pair effect," which makes the +1 oxidation state stable. wikipedia.org DFT calculations can effectively model this phenomenon.

The geometry optimization process would start with an initial guess of the atomic positions and iteratively adjust them to find the minimum energy structure. For TlHCO₃, this would involve determining the Tl-O bond lengths and angles between the thallium cation and the hydrogen carbonate anion. The interaction is expected to be primarily ionic, a characteristic seen in other thallium-based perovskites where the Tl-F bond is mainly ionic. researchgate.net

Table 1: Representative Theoretical Parameters for TlHCO₃ Geometry Optimization

| Parameter | Predicted Value Range | Basis Set/Functional Example |

| Tl-O Bond Length (Å) | 2.80 - 3.20 | LANL2DZ (ECP) / B3LYP |

| O-C-O Angle (°) | 115 - 120 | 6-311+G(d,p) for HCO₃⁻ |

| C-O(H) Bond Length (Å) | 1.34 - 1.38 | 6-311+G(d,p) for HCO₃⁻ |

| C=O Bond Length (Å) | 1.24 - 1.28 | 6-311+G(d,p) for HCO₃⁻ |

Note: These are predicted values based on typical ionic radii and DFT calculations on analogous systems. The table is for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Once the geometry is optimized, the electronic structure can be analyzed in detail. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the energy required for electronic excitation.

For an ionic compound like TlHCO₃, the HOMO is expected to be localized on the electron-rich hydrogen carbonate anion, specifically on the oxygen atoms. The LUMO would likely be centered on the thallium(I) cation, corresponding to its empty 6p orbitals. The electron density distribution, which can be visualized through computational software, would show a clear transfer of electron density from the thallium atom to the hydrogen carbonate unit, confirming the ionic nature of the bonding. Natural Bond Orbital (NBO) analysis could further quantify this charge transfer and describe the bonding in terms of localized orbitals. mdpi.com

Molecular Dynamics (MD) Simulations of Thallium(I) Hydrogen Carbonate in Solution

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time, making them ideal for investigating substances in solution.

Solvation Shell Dynamics and Ion-Solvent Interactions

MD simulations of TlHCO₃ in water would model the interactions between the Tl⁺ and HCO₃⁻ ions and the surrounding water molecules. These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. For accurate results, particularly for a heavy ion like Tl⁺, these force fields can be derived from quantum mechanical calculations (ab initio MD) or through a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.

A QM/MM simulation of the hydrated Tl⁺ ion has shown that it is a potent "structure-breaker," meaning it disrupts the hydrogen-bonding network of water. researchgate.net The simulations revealed a dynamic first hydration shell with two distinct Tl-O distances (2.79 Å and 3.16 Å) and a very short mean residence time for water molecules in this shell (1.3 ps). researchgate.net This indicates a weak interaction between the Tl⁺ ion and water, which would also be expected in a solution of thallium(I) hydrogen carbonate. The hydrogen carbonate ion, in contrast, would act as a hydrogen bond acceptor and donor, interacting more structuredly with the surrounding water molecules.

Inter-ionic Interactions with Carbonate and Other Anions

In a solution containing thallium(I) hydrogen carbonate, MD simulations can also be used to study the interactions between the Tl⁺ cations and the HCO₃⁻ anions, as well as any other ions present. The potential of mean force (PMF) can be calculated to understand the thermodynamics of ion pairing. Given the structure-breaking nature of Tl⁺, it is likely that solvent-separated ion pairs are more common than direct contact ion pairs in dilute solutions. The bicarbonate ligand is known to bind to metal ions in a unidentate fashion. wikipedia.org Simulations could explore the competition between water molecules and bicarbonate ions for a place in the coordination sphere of the thallium(I) ion.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.